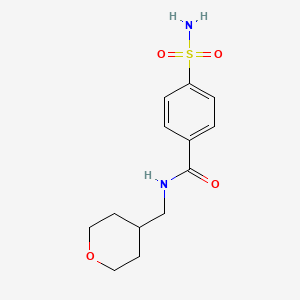
N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a sulfamoyl group and a tetrahydro-2H-pyran-4-yl moiety, making it a versatile molecule for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide typically involves the reaction of 4-aminobenzenesulfonamide with tetrahydro-2H-pyran-4-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The tetrahydro-2H-pyran-4-yl moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzenesulfonamide: Shares the sulfamoyl group but lacks the tetrahydro-2H-pyran-4-yl moiety.
Tetrahydro-2H-pyran-4-carbaldehyde: Contains the tetrahydro-2H-pyran-4-yl moiety but lacks the benzamide core.
Uniqueness
N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide is unique due to the combination of the sulfamoyl group and the tetrahydro-2H-pyran-4-yl moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C13H18N2O4S |
|---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide |
InChI |
InChI=1S/C13H18N2O4S/c14-20(17,18)12-3-1-11(2-4-12)13(16)15-9-10-5-7-19-8-6-10/h1-4,10H,5-9H2,(H,15,16)(H2,14,17,18) |
InChI Key |
KWPALOMUFLFUDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














